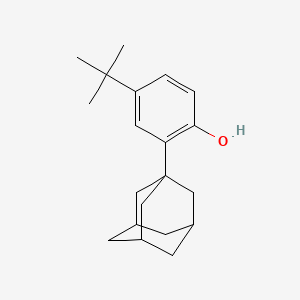
2-Adamantyl-4-tert-butylphenol
Descripción general
Descripción
2-Adamantyl-4-tert-butylphenol is a chemical compound with the molecular formula C20H28O and a molecular weight of 284.44 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The structure of 2-Adamantyl-4-tert-butylphenol was characterized as C20H28O . Further structural analysis would require techniques such as 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving 2-Adamantyl-4-tert-butylphenol are not detailed in the sources retrieved, it’s known that similar compounds like 2,4-Ditert butyl phenol have antioxidant effects. They effectively suppress oxidation, preventing material degradation and disintegration .Physical And Chemical Properties Analysis
2-Adamantyl-4-tert-butylphenol has a melting point of 118-119 °C and a boiling point of 381.6±21.0 °C. Its density is 1.079±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Impact and Microbiota Disruption
Background: Plastic additives are ubiquitous in our daily lives, but their use raises concerns. For instance, the antioxidant 2,4-di-tert-butylphenol (2,4-DTBP) has been detected in aquatic environments at concentrations up to 300 μg/L. However, its specific effects on aquatic vertebrates remain poorly understood.
Research Findings: Researchers exposed adult zebrafish to different concentrations of 2,4-DTBP (ranging from 0.01 to 1.0 mg/L) for 21 days. They observed significant alterations in the zebrafish gut microbiota diversity and composition. Dominant bacterial genera shifted toward more pathogenic species. Additionally, the exposed zebrafish exhibited increased body weight and length, indicative of biological stress. Structural defects in intestinal tissue, such as villus self-dissolution, adhesion, and epithelial cell loss, were also noted. Transcriptional analysis revealed adverse effects on protein digestion, glucose metabolism, and lipid metabolism. These findings aligned with functional predictions from PICRUSt2 analysis of the zebrafish gut microbiota.
Significance: This study sheds light on the impact of 2,4-DTBP on aquatic vertebrate health and ecosystems. It contributes to our understanding of plastic additives’ effects on the environment. Furthermore, these results can inform evidence-based policies and measures to safeguard aquatic organisms and ecosystems .
Cytotoxicity and Potential Medicinal Use
In vitro studies have identified 2,4-DTBP’s cytotoxic activity against MCF-7 breast carcinoma cells, with an IC50 value of 5 μg/ml. While further research is needed, this suggests potential medicinal applications .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with specific receptors or enzymes, which could suggest potential targets for 2-adamantyl-4-tert-butylphenol .
Biochemical Pathways
It’s worth noting that similar compounds can influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Adamantyl-4-tert-butylphenol . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets .
Propiedades
IUPAC Name |
2-(1-adamantyl)-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-19(2,3)16-4-5-18(21)17(9-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h4-5,9,13-15,21H,6-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLXUFMFSLQLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl-4-tert-butylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




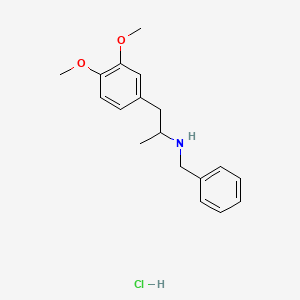
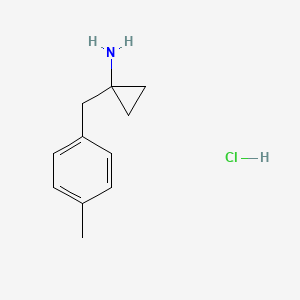
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)
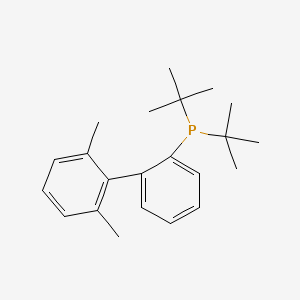

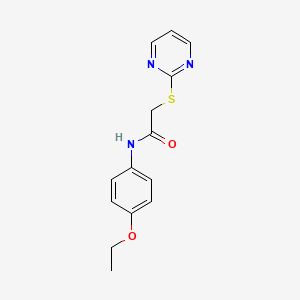
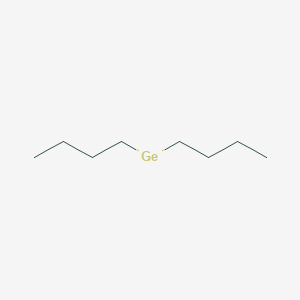
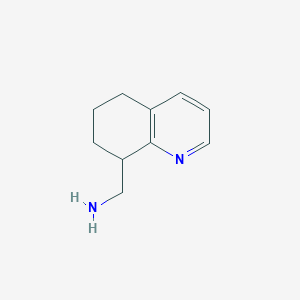
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

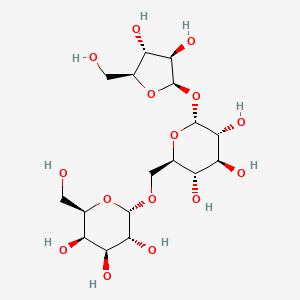
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)
